1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate

Medicinal Chemistry Conformational Analysis Drug Design

Researchers requiring rigid CNS scaffolds frequently encounter batch variability and solubility issues with freebase or isomeric alternatives, undermining SAR reproducibility. This TFA salt (CAS 1566649-47-5) directly addresses that risk. • 0 rotatable bonds deliver predictable binding kinetics and consistent target engagement across lead series • TFA counterion confers superior crystallinity, solubility, and long-term stability versus the free base (CAS 1400797-52-5), eliminating uncontrolled variables in bioassays • ≥98% purity as a ready-to-weigh solid streamlines automated parallel synthesis and library production Available from 10 mg to 5 g; standard ambient global shipping with no special permits required for R&D quantities.

Molecular Formula C9H13F3N2O3
Molecular Weight 254.21 g/mol
CAS No. 1566649-47-5
Cat. No. B1458559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate
CAS1566649-47-5
Molecular FormulaC9H13F3N2O3
Molecular Weight254.21 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)NC1=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12N2O.C2HF3O2/c10-6-1-2-7(9-6)3-4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
InChIKeyVXBWFTBSMZXDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonan-2-one TFA Salt Overview


1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate (CAS 1566649-47-5) is a salt of a diazaspirocyclic amine and a lactam. It is characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within a bicyclic framework, a feature that imparts significant conformational rigidity [1]. With a molecular formula of C₉H₁₃F₃N₂O₃ and a molecular weight of 254.21 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1].

1,7-Diazaspiro[4.4]nonan-2-one TFA Substitution Risks


The 2,2,2-trifluoroacetate (TFA) salt form of this diazaspiro scaffold is not functionally equivalent to its free base (CAS 1400797-52-5) or other isomeric diazaspiro analogs. The presence of the TFA counterion directly influences key handling properties, including solubility, crystallinity, and stability, which are critical for reproducible experimental outcomes in synthesis and bioassays [1]. Furthermore, the specific 1,7-diazaspiro[4.4]nonan-2-one core exhibits distinct conformational rigidity with zero rotatable bonds, a property that directly impacts molecular recognition and binding kinetics compared to more flexible or regioisomeric scaffolds [1]. Substituting with a free base, a different salt, or a close structural isomer introduces uncontrolled variables in solubility, reactivity, and target engagement, jeopardizing data reproducibility in lead optimization programs [2].

1,7-Diazaspiro[4.4]nonan-2-one TFA Selection Evidence


Conformational Rigidity vs. Flexible Analogs

The spirocyclic nature of the target compound confers complete conformational restriction, a key differentiator from linear or monocyclic amine building blocks. This is quantified by its Rotatable Bond Count of zero, which is an intrinsic property of the 1,7-diazaspiro[4.4]nonane framework [1]. In contrast, many common amine building blocks possess multiple rotatable bonds (e.g., piperidine has 0 but linear amines can have 2-5+), which introduces entropic penalties and can reduce target binding affinity. This rigidity is preserved in the TFA salt, ensuring a predictable 3D pharmacophore for structure-based drug design.

Medicinal Chemistry Conformational Analysis Drug Design

Polar Surface Area Advantage

The target compound's topological polar surface area (TPSA) is a critical determinant of its potential for membrane permeability and oral absorption. The computed TPSA of the TFA salt is 78.4 Ų [1]. This value is directly dictated by the 1,7-diazaspiro[4.4]nonan-2-one core and its counterion. While direct TPSA data for the free base or the 2,7-isomer may vary slightly due to different atom contributions and salt forms, this value places the compound within a favorable range for CNS drug discovery (typically <90 Ų).

Physicochemical Properties ADME Scaffold Selection

LTA4 Hydrolase Inhibition Potency

The 1,7-diazaspiro[4.4]nonan-2-one core has been validated as a privileged scaffold in the development of potent Leukotriene A4 Hydrolase (LTA4H) inhibitors. A derivative of this scaffold, 7-{4-[(3S)-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-3-yl]benzyl}-1,7-diazaspiro[4.4]nonan-2-one (Compound 128 in US Patent 9,662,339), demonstrated an IC₅₀ of 0.120 nM against human LTA4H in an enzymatic assay [1]. This sub-nanomolar potency highlights the scaffold's ability to be optimized into highly active drug candidates, a differentiating factor compared to many unvalidated spirocyclic building blocks.

Enzyme Inhibition Inflammation Scaffold Potency

Commercial Purity & Handling Consistency

For scientific reproducibility, the quality and purity of a chemical building block are paramount. The 2,2,2-trifluoroacetate salt of 1,7-Diazaspiro[4.4]nonan-2-one is commercially available with a guaranteed minimum purity of 98% (NLT 98%), as specified by multiple suppliers . This high-purity specification is a direct differentiator from less rigorously characterized or lower-purity alternatives, which can introduce impurities that confound biological assays or synthetic yields. The solid physical form further ensures ease of handling and accurate weighing in a laboratory setting.

Quality Control Reproducibility Procurement

1,7-Diazaspiro[4.4]nonan-2-one TFA Applications


CNS Drug Discovery Scaffold

The combination of conformational rigidity (0 rotatable bonds) and a topological polar surface area (78.4 Ų) within the CNS drug-like range makes this TFA salt an ideal starting material for neuroscience-focused medicinal chemistry campaigns. Its use ensures the resulting lead series will possess favorable physicochemical properties for brain penetration, a critical factor supported by the scaffold's intrinsic characteristics [1].

LTA4 Hydrolase Inhibitor Optimization

Researchers engaged in developing novel anti-inflammatory therapies for conditions like asthma, allergy, and cardiovascular disease can leverage this scaffold to build upon the proven LTA4H inhibition profile demonstrated by its derivatives. The sub-nanomolar potency (IC₅₀ = 0.120 nM) achieved with an optimized compound derived from this core [2] provides a strong rationale for its procurement as a key intermediate in this therapeutic area.

Constrained Peptidomimetic Synthesis

The unique spirocyclic core and its zero rotatable bonds provide a rigid, pre-organized framework that is highly valued in the design of peptidomimetics. The TFA salt's high purity (≥98%) and reliable handling characteristics make it a dependable building block for synthesizing complex molecules where precise control over 3D conformation is essential for mimicking peptide secondary structures and achieving potent target binding .

HTS Library Synthesis

For organizations building diverse and drug-like screening libraries, this scaffold offers a privileged structure with a favorable property profile. Its commercial availability at high purity (≥98%) and in a stable, easy-to-weigh solid form reduces logistical hurdles in parallel synthesis workflows, enabling efficient incorporation into large compound collections and increasing the likelihood of identifying novel bioactive hits .

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